molecular formula C10H13ClN2OS B1518699 N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1078162-97-6

N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No.: B1518699
CAS No.: 1078162-97-6
M. Wt: 244.74 g/mol
InChI Key: QXVLUWOKVDADLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂S·HCl

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with phenyl isothiocyanate and ethylenediamine

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the compound

  • Reduction products: Reduced forms of the compound

  • Substitution products: Derivatives with different functional groups replacing the phenyl group

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as an anti-inflammatory or antiviral agent. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride

  • N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride

Uniqueness: N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride is unique due to its phenyl group, which can impart different chemical and biological properties compared to its benzyl or methyl counterparts. This phenyl group can enhance the compound's binding affinity and specificity to certain targets.

Properties

IUPAC Name

N-phenyl-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS.ClH/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVLUWOKVDADLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.